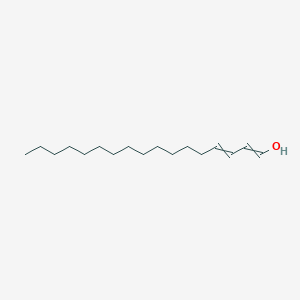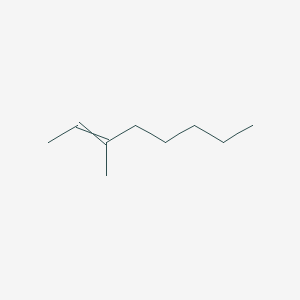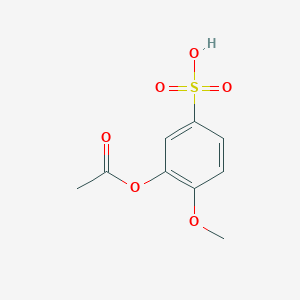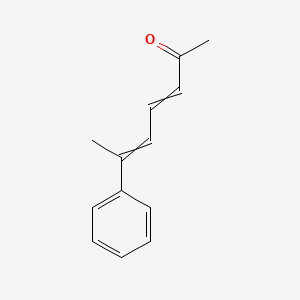
6-Phenylhepta-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Phenylhepta-3,5-dien-2-one can be synthesized through a Claisen–Schmidt condensation reaction. This involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen–Schmidt condensation remains a viable route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
6-Phenylhepta-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying conjugated diene systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Phenylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, potentially affecting cellular redox states. Additionally, its phenyl group can interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Cinnamaldehyde: A precursor in the synthesis of 6-Phenylhepta-3,5-dien-2-one, known for its antimicrobial properties.
Uniqueness: this compound is unique due to its specific conjugated diene system and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its synthesis from readily available precursors like cinnamaldehyde also makes it an attractive compound for various applications.
Propriétés
Numéro CAS |
113486-01-4 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-phenylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(7-6-8-12(2)14)13-9-4-3-5-10-13/h3-10H,1-2H3 |
Clé InChI |
TYTPGLJGQNSHEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC=C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


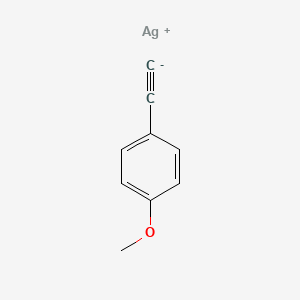

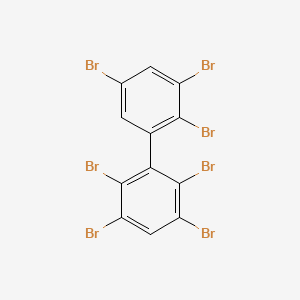
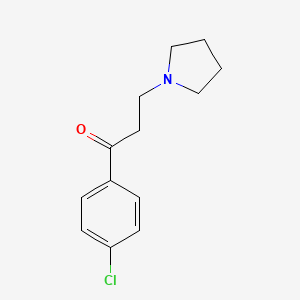
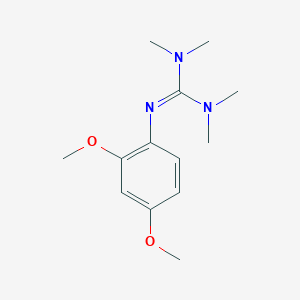

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
